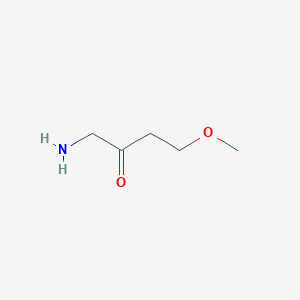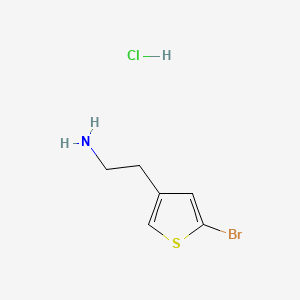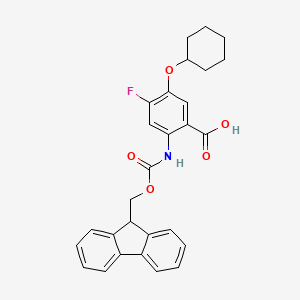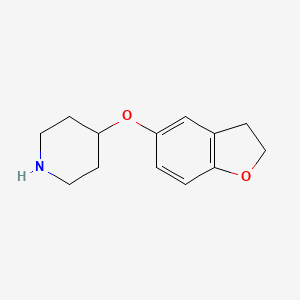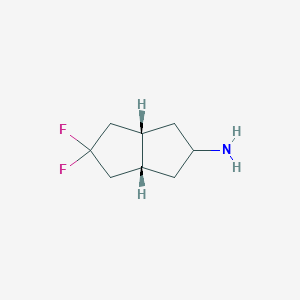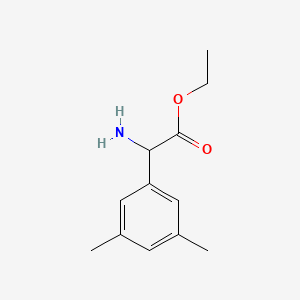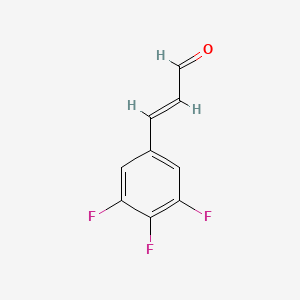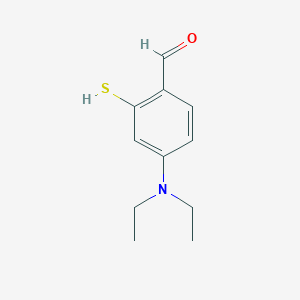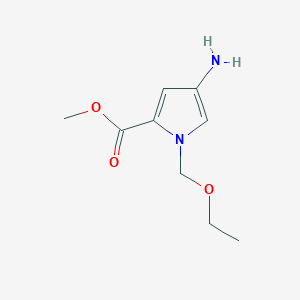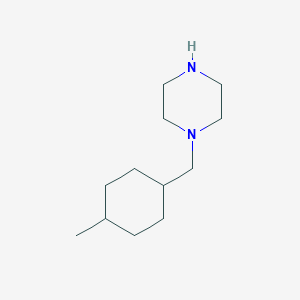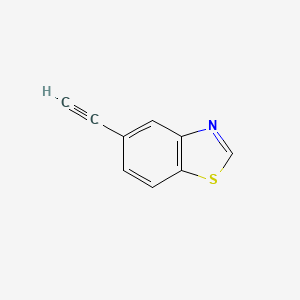
5-Ethynyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused with a thiazole ring and an ethynyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with acetylene derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which provide high yields and selectivity .
Industrial Production Methods: Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound’s availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethynyl-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while substitution can introduce various functional groups .
Aplicaciones Científicas De Investigación
5-Ethynyl-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of advanced materials and as a precursor for other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. The compound’s ethynyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
2-Arylbenzothiazole: Known for its anticancer properties.
2-Aminobenzothiazole: Widely studied for its antimicrobial activity.
Benzothiazole: The parent compound with diverse biological activities
Uniqueness: 5-Ethynyl-1,3-benzothiazole stands out due to its ethynyl group, which imparts unique reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and bioactive molecules .
Propiedades
Fórmula molecular |
C9H5NS |
|---|---|
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
5-ethynyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H5NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h1,3-6H |
Clave InChI |
HUBHBQCXWJSNTI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(C=C1)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13580275.png)
